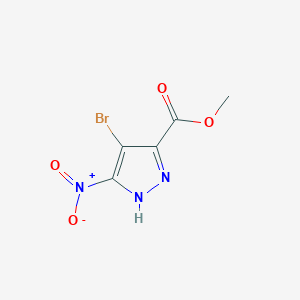
methyl 4-bromo-5-nitro-1H-pyrazole-3-carboxylate
Vue d'ensemble
Description
“Methyl 4-bromo-5-nitro-1H-pyrazole-3-carboxylate” is a chemical compound with the molecular formula C5H4BrN3O4 . It is a solid substance .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as “this compound”, can be achieved through various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates under mild conditions .Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 250.01 . The melting point is between 140-141°C .Applications De Recherche Scientifique
Hydrogen-Bonded Chains and Sheets
Methyl 4-bromo-5-nitro-1H-pyrazole-3-carboxylate serves as a precursor in the synthesis of complex hydrogen-bonded structures. For instance, Portilla et al. (2007) detailed the formation of hydrogen-bonded chains of rings and sheets in derivatives of methyl 1H-pyrazole-3-carboxylate, demonstrating its role in constructing intricate molecular architectures through hydrogen bonding (Portilla et al., 2007).
Synthesis of Pyridyl–Pyrazole-3-One Derivatives
Huang et al. (2017) reported on the solvent and copper ion-induced synthesis of pyridyl–pyrazole-3-one derivatives, highlighting the chemical versatility and potential for generating compounds with significant biological activities, including cytotoxicity against various tumor cell lines (Huang et al., 2017).
Chlorantraniliprole Synthesis
Chen Yi-fen et al. (2010) described using a derivative of this compound in the synthesis of chlorantraniliprole, a key intermediate in producing an insecticide, demonstrating the compound's utility in agricultural chemistry (Chen Yi-fen et al., 2010).
Nitrated Pyrazole Derivatives
Kormanov et al. (2017) elaborated on synthesizing and transforming methyl 3-(4-methylfurazan-3-yl)-1Н-pyrazole-5-carboxylate into nitrated derivatives, underscoring the structural modifications possible with this class of compounds for further chemical exploration (Kormanov et al., 2017).
Tetrahydropyrazolopyrazine Building Block Synthesis
Shu et al. (2012) detailed the synthesis of a tetrahydropyrazolopyrazine building block from 5-nitro-2H-pyrazole-3-carboxylic acid, showcasing the compound's role in constructing complex heterocyclic systems, potentially applicable in pharmaceutical chemistry (Shu et al., 2012).
Antimicrobial and Radical Scavenging Activities
Şener et al. (2017) synthesized new diazo dyes derived from pyrazolo[1,5-a]pyrimidine, which were evaluated for their antimicrobial properties and radical scavenging activities, indicating the potential of this compound derivatives in developing therapeutic agents (Şener et al., 2017).
Structural and Spectral Investigations
Viveka et al. (2016) focused on the structural, spectral, and theoretical investigations of a related pyrazole-4-carboxylic acid derivative, emphasizing the importance of understanding the fundamental properties of such compounds for their application in material science and drug design (Viveka et al., 2016).
Safety and Hazards
This compound has been classified with the following hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so (P305+P351+P338) .
Orientations Futures
Pyrazoles, including “methyl 4-bromo-5-nitro-1H-pyrazole-3-carboxylate”, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has increased since the early 1990s . Future research may focus on developing new synthetic techniques and exploring the biological activity of pyrazole derivatives .
Propriétés
IUPAC Name |
methyl 4-bromo-5-nitro-1H-pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN3O4/c1-13-5(10)3-2(6)4(8-7-3)9(11)12/h1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUVCMPFCEGCQFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC(=C1Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649780 | |
| Record name | Methyl 4-bromo-3-nitro-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1187560-11-7 | |
| Record name | Methyl 4-bromo-3-nitro-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(5,6-Dimethyl-1h-benzimidazol-2-yl)amino]-6-methylpyrimidin-4(1h)-one](/img/structure/B1436615.png)
![2-(Methylthio)thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B1436617.png)
![(7-Methyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[3,4-d]pyrimidin-2-yl)cyanamide](/img/structure/B1436621.png)
![4-(4-Chloro-2-fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B1436624.png)
![3-phenyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1436625.png)

![2-(3',4'-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B1436629.png)





